molecular formula C19H15BrClNO6 B2881091 6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 433945-44-9

6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2881091
CAS No.: 433945-44-9
M. Wt: 468.68
InChI Key: IYSBTWGHASJKNQ-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-chloro-2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene carboxamide derivative characterized by a bicyclic chromene core substituted with bromine (6-position), methoxy (8-position), and a carboxamide group linked to a 4-chloro-2,5-dimethoxyphenyl ring. The compound’s planar chromene core and halogenated/methoxy substituents suggest strong intermolecular interactions, such as π-π stacking and hydrogen bonding, which may influence its pharmacological or material properties .

Properties

IUPAC Name

6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO6/c1-25-14-8-13(15(26-2)7-12(14)21)22-18(23)11-5-9-4-10(20)6-16(27-3)17(9)28-19(11)24/h4-8H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSBTWGHASJKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-bromo-N-(4-chloro-2,5-dimethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, with the CAS number 433945-44-9, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15BrClNO6C_{19}H_{15}BrClNO_6, with a molecular weight of 468.7 g/mol. The compound features a chromene backbone, which is known for various biological activities.

PropertyValue
Molecular FormulaC19H15BrClNO6C_{19}H_{15}BrClNO_6
Molecular Weight468.7 g/mol
CAS Number433945-44-9

Anticancer Properties

Recent studies have indicated that compounds with similar chromene structures exhibit significant anticancer properties. Specifically, chromene derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Apoptosis Induction : Chromene derivatives can activate caspases and promote the release of cytochrome c from mitochondria, leading to programmed cell death.
    • Cell Cycle Arrest : These compounds may interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), thereby preventing cancer cells from dividing.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound’s ability to scavenge free radicals contributes to its protective effects on cellular health.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar chromene derivatives. The results indicated that these compounds significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted that the mechanism involved both apoptosis and necrosis pathways .

In Vivo Studies

In vivo experiments using animal models demonstrated that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The compound’s synthesis likely involves Ullmann coupling or Suzuki-Miyaura reactions for bromine introduction, followed by carboxamide formation via EDC/HOBt coupling .
  • Crystallographic Data : Chromene derivatives like this exhibit planar structures conducive to X-ray diffraction studies, aiding in structure-based drug design .
  • Toxicity Considerations : While structurally similar to NBOMe compounds, the carboxamide group may reduce neurotoxicity risks associated with primary amines in phenethylamines .

Preparation Methods

Knoevenagel Condensation

A common route involves reacting 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of trifluoroacetic acid (TFA) as a catalyst. The reaction proceeds at 80–90°C for 6–8 hours, yielding 6-bromo-2H-chromene-3-carbonitrile as an intermediate. Subsequent hydrolysis with aqueous HCl (10%) converts the nitrile group to a carboxylic acid, forming 6-bromo-2H-chromene-3-carboxylic acid .

Key parameters :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Catalyst: Trifluoroacetic acid (5–10 mol%)
  • Yield: 65–75% after hydrolysis

Meldrum’s Acid Route

Alternative methods employ Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) for cyclization. Heating 5-bromo-2-hydroxybenzaldehyde with Meldrum’s acid in acetic anhydride at 120°C for 4 hours produces 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid after decarboxylation. This route avoids nitrile intermediates and directly introduces the carboxylic acid group.

Bromination and Methoxylation

Bromination Strategies

Bromine is introduced at the 6-position via electrophilic aromatic substitution (EAS) . Using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–5°C ensures regioselectivity. For higher yields (80–85%), HBr/H2O2 systems under UV light are employed.

Methoxylation at the 8-Position

Methoxylation is achieved by reacting the chromene intermediate with methyl iodide in the presence of silver(I) oxide (Ag2O) in DMF. The reaction proceeds at 60°C for 12 hours, achieving 70–80% conversion.

Amidation with 4-Chloro-2,5-Dimethoxyaniline

The final step involves coupling 6-bromo-8-methoxy-2H-chromene-3-carboxylic acid with 4-chloro-2,5-dimethoxyaniline using carbodiimide-based reagents.

Carbodiimide-Mediated Coupling

Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM facilitate amide bond formation. Triethylamine (TEA) is added to neutralize HCl byproducts. Reaction conditions:

  • Molar ratio (acid:amine:EDCI): 1:1.2:1.5
  • Temperature: 25°C
  • Duration: 24 hours
  • Yield: 60–70%

Schlenk Technique for Moisture Sensitivity

For moisture-sensitive intermediates, the reaction is performed under inert gas (N2 or Ar) using anhydrous DCM. This improves yields to 75–80%.

Alternative Synthetic Pathways

One-Pot Synthesis

Recent advances utilize Fe3O4@SiO2 nanoparticles as heterogeneous catalysts for a one-pot synthesis. Combining 5-bromo-2-hydroxybenzaldehyde , ethyl acetoacetate , and 4-chloro-2,5-dimethoxyaniline in ethanol at 70°C for 8 hours yields the target compound directly (55–60% yield).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours, achieving 68% yield. This method is ideal for high-throughput applications.

Purification and Characterization

Column Chromatography

Purification via silica gel chromatography (ethyl acetate:petroleum ether, 3:7) removes unreacted aniline and carboxylic acid.

Crystallographic Validation

Single-crystal X-ray diffraction (SC-XRD) confirms the structure. The chromene ring and phenyl group exhibit a dihedral angle of 74.66°, with weak C–H···O hydrogen bonds stabilizing the crystal lattice.

Spectroscopic Data

  • IR (KBr) : 1708 cm⁻¹ (C=O), 1435 cm⁻¹ (C–Br), 1120 cm⁻¹ (C–O–C)
  • 1H NMR (DMSO-d6) : δ 8.23–9.87 (NH2), 7.46–8.44 (aromatic H), 4.25 (CH)
  • 13C NMR (DMSO-d6) : δ 161.0 (C=O), 154.4 (C–O), 42.0 (CH2)

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods employ continuous flow systems with residence times of 30–60 minutes. Key advantages:

  • 20% higher yield vs. batch reactors
  • Reduced solvent waste

Green Chemistry Approaches

Water-ethanol mixtures (7:3 v/v) replace DCM in amidation steps, aligning with EPA guidelines.

Challenges and Optimization

Byproduct Formation

N-Acylurea derivatives may form during EDCI-mediated coupling. Adding HOBt (1 eq.) suppresses this side reaction.

Temperature Sensitivity

Exceeding 100°C during methoxylation leads to demethylation . Optimal range: 60–80°C.

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